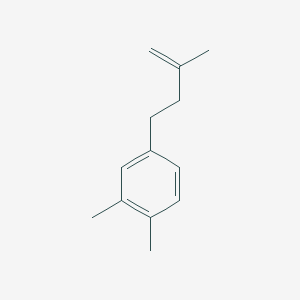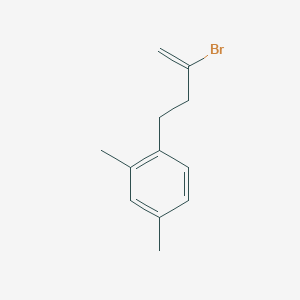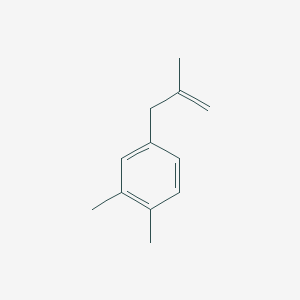
4-(3,4-Dimethylphenyl)-2-methyl-1-butene
Descripción general
Descripción
4-(3,4-Dimethylphenyl)-2-methyl-1-butene (4-DMB) is an organic compound with a molecular formula of C11H16. It is a colorless liquid at room temperature and is insoluble in water. 4-DMB is a monoterpene and is a common component of essential oils. It is used in a variety of industrial and research applications, including as an intermediate in the synthesis of other compounds, as a plasticizer, and as a solvent. In addition, 4-DMB has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Reactivity and Stereospecific Addition
One study investigated the reactivity of disilyne compounds toward π-bonds, leading to the stereospecific addition and creation of novel 1,2-disilabenzene derivatives. This work highlights the potential for synthesizing new cyclic compounds through specific interactions and reactions, which could be relevant for materials science or synthetic chemistry (Kinjo et al., 2007).
Molecular and Electronic Structures
Research on neutral bis(1,4-diaza-1,3-butadiene)nickel complexes and their corresponding monocations demonstrated the impact of molecular structure on electronic properties. These findings are significant for the development of materials with specific electronic characteristics, useful in catalysis and electronic devices (Muresan et al., 2007).
Photoremoveable Protecting Groups
The study on 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids underlines the utility of specific chemical groups in protecting functional groups during synthesis, which can be removed upon exposure to light. This approach is valuable in synthetic organic chemistry, especially in the development of "caged" compounds for controlled release (Zabadal et al., 2001).
Heterogeneous Catalysis
Investigations into the oligomerization of mixed butene streams over amorphous aluminosilicates have provided insights into the production of octene isomers, showcasing the role of catalysts in influencing the outcome of polymerization reactions. This research has implications for the petrochemical industry in optimizing fuel and polymer production (Nadolny et al., 2018).
Aryl Cation Reactivity
A study on the reactivity of aryl cations from aromatic halides toward π nucleophiles demonstrated the potential for creating arylated products, relevant for synthetic strategies in organic chemistry (Protti et al., 2004).
Propiedades
IUPAC Name |
1,2-dimethyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)5-7-13-8-6-11(3)12(4)9-13/h6,8-9H,1,5,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCFPFAYJBBHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-2-methyl-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















